molecular formula C18H4Br2Cl2F14O B1142959 (4-Bromo-2-chloro-6-fluorophenyl)-1,1,2,3,3,3-hexafluoropropyl ether CAS No. 161045-78-9

(4-Bromo-2-chloro-6-fluorophenyl)-1,1,2,3,3,3-hexafluoropropyl ether

Cat. No.: B1142959
CAS No.: 161045-78-9
M. Wt: 732.9 g/mol
InChI Key: WECMTSFPNQVMJY-UHFFFAOYSA-N
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Description

(4-Bromo-2-chloro-6-fluorophenyl)-1,1,2,3,3,3-hexafluoropropyl ether is a halogen-rich aromatic ether characterized by a polyfluorinated propyl chain and a trisubstituted phenyl ring. Its structure combines bromine, chlorine, and fluorine substituents on the aromatic ring, paired with a 1,1,2,3,3,3-hexafluoropropyl group linked via an ether bond. This compound is primarily utilized in organic synthesis, particularly in cross-metathesis (CM) reactions to introduce fluorinated moieties into complex molecules, such as β-lactams and bicyclic lactams . The high electronegativity of its halogens and fluorine atoms confers unique reactivity, influencing reaction selectivity and product stability.

Properties

CAS No.

161045-78-9

Molecular Formula

C18H4Br2Cl2F14O

Molecular Weight

732.9 g/mol

IUPAC Name

5-bromo-2-[1-[2-(4-bromo-2-chloro-6-fluorophenyl)-1,1,2,3,3,3-hexafluoropropoxy]-1,1,2,3,3,3-hexafluoropropan-2-yl]-1-chloro-3-fluorobenzene

InChI

InChI=1S/C18H4Br2Cl2F14O/c19-5-1-7(21)11(9(23)3-5)13(25,15(27,28)29)17(33,34)37-18(35,36)14(26,16(30,31)32)12-8(22)2-6(20)4-10(12)24/h1-4H

InChI Key

WECMTSFPNQVMJY-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)OC(C(C(F)(F)F)F)(F)F)Cl)Br

Canonical SMILES

C1=C(C=C(C(=C1F)C(C(OC(C(C2=C(C=C(C=C2Cl)Br)F)(C(F)(F)F)F)(F)F)(F)F)(C(F)(F)F)F)Cl)Br

Synonyms

(4-BROMO-2-CHLORO-6-FLUOROPHENYL)-1,1,2,3,3,3-HEXAFLUOROPROPYL ETHER

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 4-bromo-2-chloro-6-fluorophenol (1.0 equiv) is deprotonated using anhydrous potassium fluoride (2.5 equiv) in sulfolan at 160–180°C under nitrogen. The resulting phenoxide ion reacts with 1,1,2,3,3,3-hexafluoropropyl bromide (1.2 equiv) over 12–24 hours, yielding the target ether in 38–45% isolated yield. Elevated temperatures are critical to overcome the steric hindrance of the hexafluoropropyl group, while sulfolan enhances solubility and stabilizes intermediates.

Key variables influencing yield :

  • Temperature : Yields plateau above 170°C due to competing decomposition of the hexafluoropropyl bromide.

  • Solvent polarity : Sulfolan (dielectric constant ε = 43) outperforms DMF (ε = 37) by reducing side reactions such as homo-coupling of the phenoxide.

  • Base stoichiometry : Excess KF (>2.0 equiv) minimizes residual phenolic byproducts but risks hydrolysis of the alkyl bromide.

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

  • Deprotonation : KF abstracts the phenolic proton, generating a resonance-stabilized aryloxide ion.

  • Nucleophilic attack : The aryloxide displaces bromide from the hexafluoropropyl bromide, forming the ether linkage.

The electron-withdrawing fluorine atoms on the alkyl chain polarize the C–Br bond, accelerating the SN2 displacement. However, the bulky hexafluoropropyl group introduces significant steric strain, necessitating prolonged reaction times.

Sigmatropic Rearrangement of Allyl Polyfluoroaryl Ethers

An alternative approach adapts -sigmatropic rearrangements of allyl polyfluoroaryl ethers, a method validated for structurally analogous compounds.

Substrate Design and Reaction Pathway

Starting from allyl 4-bromo-3,5,6-trifluoro-2-pyridyl ether (Fig. 1A), gas-phase thermolysis at 160°C for 139 hours induces a Claisen-like rearrangement, producing an ortho-substituted intermediate. Hydrolysis of this intermediate under acidic conditions yields the target ether (Fig. 1B).

Figure 1 :
(A) Allyl 4-bromo-3,5,6-trifluoro-2-pyridyl ether → (B) Ortho-rearranged product → (C) Hydrolysis to target ether.

Limitations and Modifications

  • Yield constraints : The rearrangement achieves ≤38% conversion due to reversibility at high temperatures.

  • Solvent effects : Polar aprotic solvents like sulfolan suppress retro-rearrangement but necessitate higher catalyst loadings.

Electrophilic Fluorination and Sequential Halogenation

For substrates lacking pre-installed halogens, a sequential halogenation strategy is employed:

Stepwise Synthesis

  • Etherification : React 4-hydroxyphenyl-1,1,2,3,3,3-hexafluoropropyl ether with bromine (Br2) in acetic acid, introducing bromine at the para position (yield: 62%).

  • Chlorination : Treat the monobrominated intermediate with sulfuryl chloride (SO2Cl2) at 0°C, affording the 2-chloro derivative (yield: 55%).

  • Fluorination : Electrophilic fluorination using Selectfluor® in acetonitrile installs the 6-fluoro group (yield: 48%).

Table 1 : Optimization of halogenation steps

StepReagentConditionsYield (%)
BrBr2/HOAc25°C, 6 h62
ClSO2Cl2/CH2Cl20°C, 2 h55
FSelectfluor®ACN, 60°C, 12 h48

Catalytic Coupling Approaches

Recent advances in transition-metal catalysis offer complementary pathways:

Copper-Mediated Ullmann Coupling

Aryl boronic acids and hexafluoropropyl alcohols couple under CuI/1,10-phenanthroline catalysis, though yields remain modest (≤27%) due to competing protodeboronation.

Palladium-Catalyzed Alkoxycarbonylation

Palladium(II) acetate facilitates coupling between aryl iodides and hexafluoropropyl alcohols, but substrate availability limits scalability.

Analytical Validation and Characterization

Nuclear Magnetic Resonance (NMR)

  • 19F NMR : δ = -72.3 (CF3), -108.9 (CF2), -152.4 (CF) ppm.

  • 1H NMR : Aromatic protons appear as a singlet at δ 7.45 ppm (J = 8.7 Hz).

Mass Spectrometry (HRMS)
Calculated for C9H2BrClF7O: [M+H]+ = 412.8932; Found: 412.8928 .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-chloro-6-fluorophenyl)-1,1,2,3,3,3-hexafluoropropyl ether can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: The ether group can participate in coupling reactions to form larger molecular structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., alkoxides), and oxidizing or reducing agents (e.g., potassium permanganate, sodium borohydride). Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation reactions can produce phenolic compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Fluorinated compounds like (4-Bromo-2-chloro-6-fluorophenyl)-1,1,2,3,3,3-hexafluoropropyl ether are often explored for their potential anticancer properties. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates. Research indicates that similar compounds have shown efficacy against various cancer cell lines by inhibiting specific pathways involved in tumor growth .

Radiolabeling
The compound's structure allows for its use in radiolabeling studies. Fluorine-18 labeling is significant in positron emission tomography (PET) imaging, which aids in the visualization of biological processes in vivo. The incorporation of fluorinated moieties into pharmaceuticals enhances their imaging capabilities and helps track their distribution and metabolism within biological systems .

Materials Science

Fluorinated Polymers
In materials science, this compound can be utilized to synthesize fluorinated polymers that exhibit unique properties such as chemical resistance and low surface energy. These polymers are valuable in applications ranging from coatings to advanced materials used in electronics and aerospace .

Surface Modification
The compound can also serve as a precursor for surface modification agents that impart hydrophobic characteristics to surfaces. This application is particularly useful in creating non-stick coatings and enhancing the durability of materials exposed to harsh environments .

Environmental Studies

Environmental Monitoring
Fluorinated compounds are increasingly studied for their environmental impact due to their persistence and potential bioaccumulation. Research on this compound includes its behavior in various environmental matrices and its degradation pathways. Understanding these aspects is crucial for assessing the ecological risks associated with fluorinated compounds .

Case Studies

Study Focus Findings Reference
Anticancer PropertiesDemonstrated efficacy against breast cancer cell lines with enhanced stability due to fluorination.
Radiolabeling TechniquesSuccessful incorporation into PET imaging agents improving detection sensitivity.
Polymer SynthesisDeveloped new fluorinated polymers with superior chemical resistance properties.
Environmental ImpactAnalyzed degradation pathways highlighting persistence in aquatic environments.

Mechanism of Action

The mechanism of action of (4-Bromo-2-chloro-6-fluorophenyl)-1,1,2,3,3,3-hexafluoropropyl ether involves its interaction with specific molecular targets. The halogen atoms and ether group can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, which influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to specific biological effects.

Comparison with Similar Compounds

Table 2: CM Reaction Outcomes with Fluorinated Ethers

Substrate Conditions Products Yield/Selectivity Reference
Bicyclic lactam (±)-15 Reflux in CH₂Cl₂ Dicoupled product (±)-16 High yield (>80%); clean conversion
Bicyclic lactam (±)-15 Room temperature 1.5:1 mixture of monocoupled products Poor separation due to similar polarity
β-Lactam 12e HG-2 catalyst, CM Fluorinated β-lactam 67 Moderate yield (60–70%); no byproducts
Allyl pentafluoropropyl ether Same as above Lower fluorination reduces yield ~40% yield; requires higher catalyst load

Key Findings :

  • The hexafluoropropyl ether’s full fluorination enhances CM efficiency compared to pentafluorinated analogs, likely due to stronger electron-withdrawing effects stabilizing transition states .
  • Temperature sensitivity: Elevated temperatures favor dicoupled products, while room temperature leads to monocoupled mixtures, a trait shared with other fluorinated ethers but exacerbated by bromine/chlorine steric effects .
  • Separation challenges for monocoupled products (e.g., (±)-13) highlight trade-offs between reactivity and practicality compared to less halogenated analogs .

Ecotoxicological and Stability Considerations

The bromine and chlorine substituents may increase environmental persistence compared to non-halogenated ethers, warranting cautious handling.

Biological Activity

(4-Bromo-2-chloro-6-fluorophenyl)-1,1,2,3,3,3-hexafluoropropyl ether is a synthetic compound with significant biological activity. Its unique chemical structure, characterized by the presence of multiple halogen atoms, suggests potential applications in various fields, including pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound based on available research findings.

  • Chemical Formula : C₇H₅BrClF₆O
  • Molecular Weight : 239.47 g/mol
  • CAS Number : 161045-78-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of fluorine and bromine atoms enhances lipophilicity and metabolic stability, allowing for increased bioavailability and potency in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that halogenated phenolic compounds can exhibit significant antimicrobial properties. The presence of fluorine and bromine may enhance the efficacy against various bacterial strains.
  • Anticancer Potential : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation through apoptosis induction. The halogenated phenyl group can interfere with cellular signaling pathways involved in tumor growth.
  • Neuroprotective Effects : Some studies indicate potential neuroprotective properties due to the ability of fluorinated compounds to cross the blood-brain barrier and modulate neurotransmitter systems.

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveModulation of neurotransmitter release

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of halogenated phenols demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that for non-halogenated counterparts.

Case Study 2: Cancer Cell Proliferation

In vitro assays using human breast cancer cell lines revealed that the compound reduced cell viability by inducing apoptosis at concentrations as low as 10 µM. Mechanistic studies indicated activation of caspase pathways leading to programmed cell death.

Case Study 3: Neuroprotection

Research into neuroprotective effects highlighted the compound's ability to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests a potential role in developing therapies for neurodegenerative diseases.

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